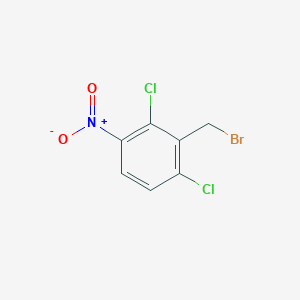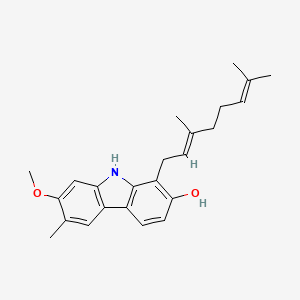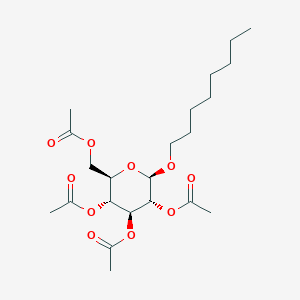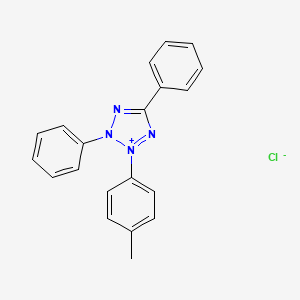
2,6-Dichloro-3-nitrobenzyl Bromide
Overview
Description
2,6-Dichloro-3-nitrobenzyl Bromide (2,6-DCNB) is a halogenated nitrobenzyl bromide compound that is widely used in a variety of scientific applications. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 311.8 g/mol. 2,6-DCNB is a synthetic compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a reagent in organic synthesis and as a substrate for the synthesis of a variety of other compounds.
Scientific Research Applications
Organic Synthesis Applications
"2,6-Dichloro-3-nitrobenzyl Bromide" serves as a valuable intermediate in organic synthesis, contributing to the production of chemicals used in medicine, pesticides, and other chemical fields. The synthesis process can be optimized for low production cost, simple operation, short reaction time, and environmental friendliness, making it suitable for industrial production (Wang Ling-ya, 2015). Additionally, its role in the fully green process of preparing pure p-nitrobenzyl bromide using solar photothermochemical reaction and supercritical CO2 work up demonstrates its significance in sustainable chemistry practices (M. Dinda et al., 2013).
Peptide Synthesis
In peptide synthesis, "this compound" derivatives have been employed for the synthesis of benzyloxycarbonyl peptide esters, which are then converted into free peptides under mild conditions. This application highlights its utility in the synthesis of complex biological molecules (F. Stewart, 1967).
Environmental Technology
The chemical's application extends to environmental science, where it contributes to the synthesis of environmentally significant molecules with low carbon footprint, further underscoring its role in green chemistry (M. Dinda et al., 2013).
Photochemistry and Photophysics
"this compound" has been explored for its photochemical properties, particularly as a photocleavable protecting group for various nitrogen-containing compounds. This application is crucial for light-sensitive reactions in chemical synthesis, offering a pathway to control reaction mechanisms with light (T. Voelker et al., 1998).
properties
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPYAGOYHCUEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451869 | |
| Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83141-02-0 | |
| Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)





![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)



